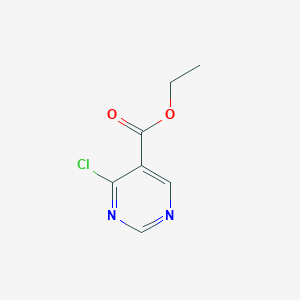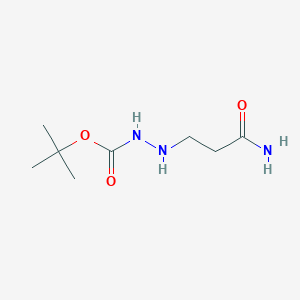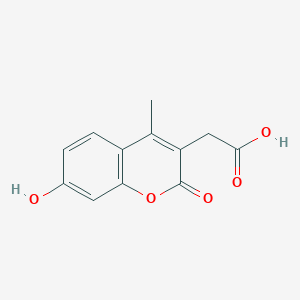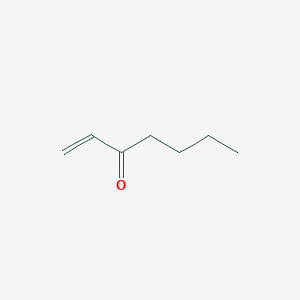
4-Chloropyrimidine-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-chloropyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. This compound is a derivative of pyrimidine with a chloro substituent at the fourth position and an ester group at the fifth position. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves a multicomponent reaction between ethyl 3-aminocrotonate, phenyl isothiocyanates, and dichloroacetyl chloride to give 6-thioxo-1,6-dihydropyrimidine-5-carboxylate under mild conditions . Another approach is the Biginelli reaction, which is a one-pot, three-component reaction involving aryl aldehydes, ethyl acetoacetate, and urea or thiourea catalyzed by silica-supported bismuth(III) triflate . Additionally, the reaction of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines leads to the formation of ortho- and peri-condensed heterocycles .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction crystallography . Density functional theory (DFT) calculations, including B3LYP level with 6-311++G(d,p) basis set, can be used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental results . Nonlinear optical properties and molecular electrostatic potential can also be evaluated using DFT .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and ring expansion. For instance, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates resulting in ring expansion or nucleophilic substitution depending on the reaction conditions . Treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with different nucleophiles yields normal substitution products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are characterized by spectroscopic methods such as FT-IR, 1H and 13C NMR, and mass spectrometry . These compounds exhibit antioxidant activity, which can be assessed in vitro using DPPH free radical scavenging assays . Additionally, some pyrimidine derivatives have been evaluated for their potential as radioprotective agents using in vivo models .
Applications De Recherche Scientifique
Synthèse pharmaceutique
Le 4-chloropyrimidine-5-carboxylate d'éthyle sert de bloc de construction dans la synthèse de divers produits pharmaceutiques. Ses groupes chloro et ester réactifs en font un intermédiaire précieux pour la construction de dérivés de pyrimidine, qui sont des structures fondamentales de nombreux médicaments. Par exemple, il peut être utilisé pour synthétiser des médicaments antiviraux, où le cycle pyrimidine mime la structure des nucléotides, interférant avec les processus de réplication virale .
Chimie agricole
En agriculture, ce composé trouve une application dans le développement de produits agrochimiques. La partie chloropyrimidine est une caractéristique commune des herbicides et des insecticides. Les chercheurs peuvent modifier la structure de base pour améliorer la sélectivité et la puissance de ces composés, dans le but de cibler des ravageurs ou des mauvaises herbes spécifiques sans nuire aux cultures .
Science des matériaux
Le this compound est utilisé en science des matériaux, en particulier dans la création de nouveaux polymères et revêtements. En incorporant des cycles pyrimidine dans les polymères, les scientifiques peuvent améliorer la stabilité thermique et les propriétés mécaniques des matériaux. Cela les rend adaptés aux applications haute performance, comme dans l'aérospatiale ou l'électronique .
Synthèse chimique
Ce composé est un réactif clé en synthèse chimique, en particulier dans la formation de composés hétérocycliques. Sa capacité à subir des réactions de substitution nucléophile permet l'introduction de divers groupes fonctionnels, conduisant à un large éventail de voies synthétiques et de produits. Cette polyvalence est cruciale pour élargir la diversité des banques de produits chimiques utilisées dans la découverte de médicaments et dans d'autres domaines .
Recherche en biochimie
En biochimie, le this compound est utilisé pour étudier les interactions des enzymes avec les substrats à base de pyrimidine. Il peut agir comme un inhibiteur ou un analogue de substrat, aidant à élucider les mécanismes des enzymes qui traitent les composants des acides nucléiques. Cette recherche a des implications pour la compréhension des maladies génétiques et le développement de thérapies ciblées .
Applications environnementales
Les applications environnementales du this compound comprennent son utilisation comme traceur ou comme réactif dans des études de chimie environnementale. Les scientifiques peuvent suivre ses produits de dégradation pour étudier les voies de dégradation des polluants ou l'utiliser pour synthétiser des composés qui peuvent aider à la remédiation des sites contaminés .
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
Triazole-pyrimidine hybrids, which are structurally similar, have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that the compound should be stored in closed vessels, refrigerated .
Propriétés
IUPAC Name |
ethyl 4-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJAMMCCAZZXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506817 | |
| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41103-17-7 | |
| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














